molecular formula C9H17NO5 B13435560 ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate

ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate

Cat. No.: B13435560
M. Wt: 219.23 g/mol
InChI Key: JWLAVKHZMHBLHV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate is an ester compound characterized by its unique structure, which includes a hydroxy group, a methoxycarbonylamino group, and a pentanoate backbone. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its hydroxy and methoxycarbonylamino groups provide additional sites for modification, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate

InChI

InChI=1S/C9H17NO5/c1-3-15-8(12)5-4-7(6-11)10-9(13)14-2/h7,11H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1

InChI Key

JWLAVKHZMHBLHV-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](CO)NC(=O)OC

Canonical SMILES

CCOC(=O)CCC(CO)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.